(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a 2-nitrobenzyl substituent at the second position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₅ClN₂O₄, and it has a molecular weight of 286.72 g/mol . The compound is identified by CAS number 1217654-85-7 (hydrochloride form) and 959576-53-5 (free base). The (R)-configuration at the pyrrolidine ring confers stereochemical specificity, which is critical in pharmaceutical and biochemical applications .
As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
(2R)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-3-7-13-12)8-9-4-1-2-5-10(9)14(17)18;/h1-2,4-5,13H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRTZWWMWDAGJL-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661595 | |
| Record name | 2-[(2-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217654-85-7 | |
| Record name | 2-[(2-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1217654-85-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15ClN2O
- Molecular Weight : 240.71 g/mol
- Synonyms : this compound
The compound features a pyrrolidine ring substituted with a nitrobenzyl group and a carboxylic acid functionality, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrrolidine derivatives against several bacterial strains. The results showed:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4.0 | Moderate |
| Escherichia coli | 8.0 | Moderate |
| Bacillus subtilis | 5.0 | Moderate |
| Pseudomonas aeruginosa | 10.0 | Weak |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Notably, it was tested against human cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Moderate |
| MCF-7 (Breast Cancer) | 15.0 | Moderate |
| A549 (Lung Cancer) | 20.0 | Weak |
The compound demonstrated selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. For example, derivatives in the same class have shown:
- Inhibition of neuroinflammation markers
- Protection against oxidative stress in neuronal cells
This activity positions the compound as a candidate for further research in neurodegenerative disease models .
The biological activities of this compound are believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with neuroinflammation and pain pathways.
Case Studies and Research Findings
- Antimicrobial Study : A detailed study on the antimicrobial efficacy of pyrrolidine derivatives highlighted the structure-activity relationship (SAR) of various substitutions on the pyrrolidine ring affecting their potency .
- Cancer Cell Line Evaluation : A comparative analysis of different pyrrolidine compounds against multiple cancer cell lines revealed that modifications on the benzyl group significantly influenced cytotoxicity levels .
- Neuroprotective Research : Investigations into the neuroprotective properties of related compounds showed promising results in reducing neuronal apoptosis and inflammation in vitro, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15ClN2O4
- Molecular Weight : Approximately 286.71 g/mol
- Structure : The compound features a pyrrolidine ring and a nitrobenzyl substituent, which enhances its solubility and biological activity.
Medicinal Chemistry Applications
(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is notable for its potential therapeutic applications:
- Pharmacological Studies : Research indicates that compounds with similar structures exhibit significant biological activities, including antioxidant and anticholinergic properties. This suggests potential applications in treating oxidative stress-related diseases and cholinergic dysfunctions .
- Drug Development : The compound's chiral nature allows for the exploration of enantiomer-specific effects in pharmacology, making it a candidate for further investigation in drug development processes.
Synthetic Methodologies
The synthesis of this compound involves several key methodologies:
- Synthesis Routes : Various synthetic routes have been documented, focusing on the formation of pyrrolidin-2-ones and other derivatives through cascade reactions involving N-substituted piperidines. These methods typically include the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
- Yield Optimization : Recent studies have reported yields ranging from 41% to 56% for different synthetic routes, highlighting the need for improved methodologies to enhance production efficiency .
The biological activity of this compound is an area of active research:
- Interaction with Biological Targets : Preliminary findings suggest that this compound may interact with neurotransmitter receptors and enzymes, potentially modulating cholinergic signaling pathways. These interactions are crucial for understanding its pharmacodynamic properties .
- Case Studies : Specific case studies have demonstrated the compound's effectiveness in biological assays, indicating its role as a lead compound for further therapeutic exploration.
Chemical Reactions Analysis
Catalytic Hydrogenation and Stereochemical Control
Catalytic hydrogenation is critical for maintaining the compound’s stereochemical integrity.
Table 2: Hydrogenation Parameters
This method avoids racemization at position 4, a challenge noted in structurally analogous compounds .
Alkylation and Functionalization
The nitrobenzyl group is introduced via alkylation under controlled conditions:
Table 3: Alkylation Optimization
Post-alkylation hydrolysis with NaOH yields the free carboxylic acid .
Hydrolysis and pH-Dependent Reactivity
The carboxylic acid group exhibits pH-sensitive behavior, with a pKa of ~2.5 (estimated from analogous pyrrolidinecarboxylic acids) . This influences its solubility and salt formation:
Table 4: pH-Dependent Properties
| pH Range | Species Present | Solubility |
|---|---|---|
| <2.5 | Protonated (COOH) | Low in water |
| 2.5–4.0 | Zwitterionic | Moderate |
| >4.0 | Deprotonated (COO⁻) | High in aqueous buffers |
Stability Under Reductive Conditions
The nitro group can be selectively reduced to an amine using Pd/C or Raney Ni, though this is typically avoided during synthesis to preserve the nitrobenzyl moiety’s electronic effects .
Table 5: Reduction Pathways
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | (R)-2-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid |
| NaBH₄/CuCl₂ | Methanol, 0°C | Partial reduction with side product formation |
Comparison with Similar Compounds
Positional Isomers: 2-Nitro vs. 3-Nitrobenzyl Derivatives
The position of the nitro group on the benzyl substituent significantly impacts physicochemical properties:
The 3-nitro isomer may exhibit distinct reactivity in synthetic pathways due to the para-directing nature of the nitro group in certain reactions.
Halogen-Substituted Analogs
Halogen substituents modulate lipophilicity and steric bulk:
The 4-iodo derivative ’s large atomic radius may impede binding in enzyme-active sites compared to smaller substituents like chlorine.
Electron-Deficient and Electron-Rich Substituents
Functional groups such as cyano (-CN) and trifluoromethyl (-CF₃) influence electronic and solubility profiles:
The trifluoromethyl group improves membrane permeability and resistance to oxidative degradation, making it advantageous in drug design.
Stereochemical Variants
Stereochemistry critically affects biological activity:
The (2S,4R) isomer’s distinct stereochemistry may result in different binding affinities to chiral receptors compared to the (R)-configured target compound.
Comparative Table of Key Analogs
Preparation Methods
Starting Materials and Chiral Centers
- The starting materials often include chiral precursors such as (R)- or (S)-configured amino acid derivatives or protected pyrrolidine intermediates.
- The chiral center at the 2-position of pyrrolidine is critical and must be preserved without racemization during synthesis.
Catalytic Hydrogenation
- The double bond in intermediate compounds (e.g., compound of formula E) is subjected to catalytic hydrogenation to obtain the cis isomer of the pyrrolidine derivative (compound of formula D).
- Catalysts used include palladium on carbon, platinum oxide, Raney nickel, or chiral catalysts to maintain stereochemical integrity.
- This step is crucial for achieving the correct stereochemistry at the 2-position, with reported yields around 56% in the hydrogenation step.
Hydrolysis
- Hydrolysis of ester or protecting groups is typically performed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.
- This step converts protected intermediates (e.g., compound of formula e1) into the corresponding carboxylic acid derivatives (compound of formula e2) without racemization.
Alkylation
- Alkylation of the nitrogen or carbon centers is performed using alkylating agents in the presence of strong bases (e.g., sodium hydride, n-butyllithium) and phase transfer catalysts like quaternary ammonium salts or polyethylene glycol.
- Careful control of reaction conditions is required to avoid racemization, especially when the carboxyl group is chiral.
- Direct alkylation of certain intermediates (compound c1) can lead to racemization; therefore, protection/deprotection strategies are employed to prevent this.
Protection and Deprotection
- Protecting groups such as tert-butyloxycarbonyl (Boc), trimethylsilyl (TMS), and others are used to mask amine and carboxyl groups during intermediate steps.
- Deprotection is achieved using trifluoroacetic acid (TFA) or other acidic conditions with yields reported up to 83% for certain intermediates.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalytic hydrogenation | Pd/C, PtO2, Raney Ni, chiral catalyst, H2 gas | 56 | Produces cis isomer from alkene intermediate with stereochemical control |
| Hydrolysis | LiOH, NaOH, or KOH in aqueous/THF mixture | ~100 | Converts ester intermediates to carboxylic acids without racemization |
| Alkylation | Alkyl halides, strong bases (NaH, n-BuLi), phase transfer catalysts | Variable | Requires careful control to avoid racemization; phase transfer catalysts enhance reaction |
| Protection (Boc, TMS) | Boc2O, TMSCl under inert atmosphere | 75-85 | Protects amine/carboxyl groups for selective reactions |
| Deprotection | Trifluoroacetic acid (TFA) in dichloromethane, room temperature | 83 | Removes protecting groups to yield free amine/carboxyl groups |
Detailed Reaction Sequence Example
Formation of Protected Pyrrolidine Intermediate:
- Starting from a chiral amino acid derivative, protection of the amine with Boc and carboxyl with tert-butyl esters is performed.
- The intermediate is then cyclized to form the pyrrolidine ring.
-
- The double bond in the pyrrolidine intermediate is hydrogenated using Pd/C under mild conditions.
- This step yields the cis isomer with retention of stereochemistry at the 2-position.
-
- The ester groups are hydrolyzed using LiOH in a THF-water mixture at room temperature overnight.
- The resulting carboxylic acid intermediate is isolated without racemization.
Alkylation with 2-Nitrobenzyl Group:
- The nitrogen of the pyrrolidine ring is alkylated using 2-nitrobenzyl bromide or chloride.
- This is performed in the presence of strong base and phase transfer catalysts to ensure high yield and selectivity.
Deprotection and Salt Formation:
- The Boc and other protecting groups are removed using TFA in dichloromethane.
- The free amine is then converted to the hydrochloride salt by treatment with HCl in suitable solvents.
Research Findings and Advantages
- The methods described achieve high stereochemical purity due to the use of chiral catalysts and careful control of reaction conditions.
- The catalytic hydrogenation step is notable for producing cis isomers rather than racemic mixtures, which is uncommon and advantageous for pharmaceutical applications.
- Use of strong bases and phase transfer catalysts in alkylation steps improves yields and minimizes side reactions.
- Protection/deprotection strategies effectively prevent racemization and allow for selective functional group transformations.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Chiral Center Control | Use of chiral catalysts and mild hydrogenation conditions to preserve (R)-configuration |
| Key Reagents | Pd/C, LiOH, NaH, n-BuLi, Boc2O, TFA, 2-nitrobenzyl halides |
| Yield Ranges | 46-90% depending on step |
| Solvents | THF, DMF, acetonitrile, dichloromethane |
| Reaction Temperatures | -78°C (for lithiation and alkylation), 25°C (for hydrolysis and deprotection) |
| Advantages | High stereochemical purity, avoidance of racemization, efficient catalytic hydrogenation |
Q & A
Q. What are the standard synthetic routes for (R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?
The synthesis typically involves introducing the 2-nitrobenzyl group to a pyrrolidine-2-carboxylic acid precursor. A common approach includes:
- Step 1 : Esterification of pyrrolidine-2-carboxylic acid with ethanol under acidic reflux conditions to form the ethyl ester intermediate .
- Step 2 : Nucleophilic substitution or coupling reactions to attach the 2-nitrobenzyl group at the 2-position of the pyrrolidine ring.
- Step 3 : Hydrolysis of the ester to regenerate the carboxylic acid, followed by treatment with HCl to form the hydrochloride salt . Key considerations include maintaining stereochemical integrity by avoiding high temperatures (>150°C), which can induce racemization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : To confirm stereochemistry (e.g., coupling constants in -NMR) and nitrobenzyl group integration .
- X-ray Crystallography : For absolute configuration determination, particularly for resolving (R)- vs. (S)-enantiomers .
- HPLC with Chiral Columns : To assess enantiomeric purity (>98% is typical for pharmaceutical intermediates) .
- Mass Spectrometry : For molecular weight validation (theoretical MW: 286.72 g/mol) .
Q. How does pH and temperature affect the stability of this compound?
Stability data from analogous pyrrolidine hydrochlorides indicate:
Advanced Research Questions
Q. How does the (R)-configuration influence biological activity in drug discovery?
The (R)-enantiomer often exhibits distinct receptor-binding profiles due to spatial compatibility with chiral biological targets. For example:
- In proline-derived inhibitors, the (R)-configuration enhances binding to enzymes like prolyl oligopeptidase by aligning the nitrobenzyl group into hydrophobic pockets .
- Comparative studies with (S)-enantiomers show differences in IC50 values by up to 100-fold in kinase assays .
Q. What strategies optimize enantiomeric purity during scale-up synthesis?
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during nitrobenzyl introduction to favor (R)-enantiomer formation .
- Kinetic Resolution : Enzymatic hydrolysis of racemic mixtures using lipases or esterases .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral counterions (e.g., tartaric acid) .
Q. How can computational modeling predict interaction with biological targets?
- Molecular Dynamics (MD) Simulations : To study binding modes in receptors like GPCRs or ion channels.
- Collision Cross-Section (CCS) Predictions : Used in mass spectrometry to validate conformational stability (e.g., predicted CCS for [M+H]+: 135.3 Ų) .
- Docking Studies : Assess nitrobenzyl group interactions with active-site residues (e.g., π-π stacking with aromatic amino acids) .
Q. What are the key challenges in detecting trace impurities?
- Byproduct Identification : Nitro reduction byproducts (e.g., amine derivatives) require LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
- Residual Solvents : Headspace GC-MS to monitor ethyl acetate or DMF levels (ICH Q3C guidelines) .
- Chiral Contaminants : Use chiral stationary phases (e.g., Chiralpak AD-H) with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize acid spills with sodium bicarbonate and collect residues in chemical waste containers .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
